Cas no 65058-52-8 ((1S)-2-(methylamino)-1-phenylethan-1-ol)
(1S)-2-(methylamino)-1-phenylethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (-)-Halostachine
- (R)-(-)-phenylephrine hydrochloride
- (R)-2-(methylamino)-1-phenylethanol
- (R)-2-methylamino-1-phenyl-ethanol
- (R)-Halostachine
- (±)-Halostachine
- 2-(methylamino)-1(R)-phenylethanol
- Halostachine
- N-Me-(S)-2-Amino-1-phenylethanol
- N-methyl (R)-2-hydroxy-2-phenylethylamine
- R-2-methylamino-1-phenylethanol
- (1S)-1-Phenyl-2-(methylamino)ethanol
- (1S)-2-(methylamino)-1-phenylethan-1-ol
- l-alpha-((Methylamino)methyl)benzyl alcohol
- Halostachine, (+)-
- AKOS032464697
- (S)-2-Methylamino-1-phenylethanol
- (1S)-2-(methylamino)-1-phenylethanol
- 65058-52-8
- NIOSH/DO9660000
- Q27279223
- BENZENEMETHANOL, .ALPHA.-((METHYLAMINO)METHYL)-, (.ALPHA.S)-
- DO96600000
- (S)-(+)-Halostachine
- Benzenemethanol, alpha-((methylamino)methyl)-, (alphaS)-
- l-1-Phenyl-1-oxy-2-(methylamino)-aethan [German]
- Benzyl alcohol, alpha-((methylamino)methyl)-, l-
- F1909-1621
- Benzenemethanol, alpha-((methylamino)methyl)-, (-)-
- ZCTYHONEGJTYQV-SECBINFHSA-N
- GPI3LS233B
- l-1-Phenyl-1-oxy-2-(methylamino)-aethan
- (+)-Halostachine
- SCHEMBL5076853
- UNII-GPI3LS233B
- (S)-2-(1-Hydroxy-2-(methylamino)ethyl)benzene
-
- Inchi: 1S/C9H13NO/c1-10-7-9(11)8-5-3-2-4-6-8/h2-6,9-11H,7H2,1H3/t9-/m1/s1
- InChI Key: ZCTYHONEGJTYQV-SECBINFHSA-N
- SMILES: O[C@@H](C1C=CC=CC=1)CNC
Computed Properties
- Exact Mass: 151.099714038Da
- Monoisotopic Mass: 151.099714038Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 99.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 32.3Ų
(1S)-2-(methylamino)-1-phenylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | S161216-100mg |
(1s)-2-(methylamino)-1-phenylethan-1-ol |
65058-52-8 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | S161216-500mg |
(1s)-2-(methylamino)-1-phenylethan-1-ol |
65058-52-8 | 500mg |
$ 570.00 | 2022-06-03 | ||
| TRC | S161216-1g |
(1s)-2-(methylamino)-1-phenylethan-1-ol |
65058-52-8 | 1g |
$ 865.00 | 2022-06-03 | ||
| A2B Chem LLC | AH09491-1mg |
(1S)-2-(Methylamino)-1-phenylethan-1-ol |
65058-52-8 | 90% | 1mg |
$204.00 | 2024-04-19 | |
| A2B Chem LLC | AH09491-2mg |
(1S)-2-(Methylamino)-1-phenylethan-1-ol |
65058-52-8 | 90% | 2mg |
$214.00 | 2023-12-30 | |
| A2B Chem LLC | AH09491-3mg |
(1S)-2-(Methylamino)-1-phenylethan-1-ol |
65058-52-8 | 90% | 3mg |
$222.00 | 2023-12-30 | |
| A2B Chem LLC | AH09491-4mg |
(1S)-2-(Methylamino)-1-phenylethan-1-ol |
65058-52-8 | 90% | 4mg |
$227.00 | 2023-12-30 | |
| A2B Chem LLC | AH09491-5mg |
(1S)-2-(Methylamino)-1-phenylethan-1-ol |
65058-52-8 | 90% | 5mg |
$233.00 | 2024-04-19 | |
| A2B Chem LLC | AH09491-10mg |
(1S)-2-(Methylamino)-1-phenylethan-1-ol |
65058-52-8 | 90% | 10mg |
$252.00 | 2024-04-19 | |
| A2B Chem LLC | AH09491-15mg |
(1S)-2-(Methylamino)-1-phenylethan-1-ol |
65058-52-8 | 90% | 15mg |
$272.00 | 2023-12-30 |
(1S)-2-(methylamino)-1-phenylethan-1-ol Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on (1S)-2-(methylamino)-1-phenylethan-1-ol
Comprehensive Analysis of (1S)-2-(methylamino)-1-phenylethan-1-ol (CAS No. 65058-52-8): Properties, Applications, and Industry Insights
The compound (1S)-2-(methylamino)-1-phenylethan-1-ol (CAS No. 65058-52-8) is a chiral β-amino alcohol with significant relevance in pharmaceutical and chemical research. Its unique structural features, including a phenylethanol backbone and a methylamino substituent, make it a versatile intermediate in organic synthesis. This article delves into its molecular characteristics, synthetic pathways, and emerging applications while addressing frequently searched questions in AI-driven drug discovery and green chemistry.
Chemically, (1S)-2-(methylamino)-1-phenylethan-1-ol belongs to the class of aryl-substituted amino alcohols, which are pivotal in asymmetric catalysis and medicinal chemistry. The CAS No. 65058-52-8 identifier ensures precise tracking in regulatory and safety databases. Researchers often explore its enantiomeric purity, as the (1S) configuration is critical for bioactivity in certain APIs (Active Pharmaceutical Ingredients). Recent studies highlight its role in optimizing ADME properties (Absorption, Distribution, Metabolism, Excretion) of drug candidates, a hot topic in computational pharmacology.
Synthesis of 65058-52-8 typically involves reductive amination of 1-phenyl-1,2-ethanedione or resolution of racemic mixtures via chiral auxiliaries. Industry trends emphasize atom-economical routes and biocatalytic methods, aligning with the global push for sustainable manufacturing. Analytical techniques like HPLC chiral separation and NMR spectroscopy are employed to verify its stereochemical integrity, a frequent query among analytical chemists.
Beyond pharmaceuticals, (1S)-2-(methylamino)-1-phenylethan-1-ol finds niche applications in ligand design for transition-metal catalysts and as a building block for functional materials. Its hydrogen-bonding capacity and stereocenter make it valuable in designing molecular sensors. Notably, patent literature reveals its utility in neurotransmitter analogs, linking to trending searches on CNS drug development.
From a commercial perspective, suppliers of CAS No. 65058-52-8 must address growing demand for high-purity chiral compounds, driven by advancements in personalized medicine. Regulatory compliance with ICH guidelines and REACH remains a key concern, as evidenced by search analytics on chemical compliance platforms. Storage recommendations typically include inert atmospheres to preserve its amine functionality against oxidation.
Emerging research explores (1S)-2-(methylamino)-1-phenylethan-1-ol derivatives for biodegradable polymers, tapping into the circular economy discourse. Computational models predict its potential in enzyme inhibition, particularly for kinase targets—a frequently searched term in AI-augmented drug design forums. These interdisciplinary connections underscore its importance beyond traditional synthetic roles.
In conclusion, 65058-52-8 exemplifies how structurally simple yet stereochemically rich molecules enable innovations across chemistry and life sciences. Its alignment with green chemistry metrics and drug discovery paradigms ensures sustained academic and industrial interest, making it a compound worthy of deeper exploration in contemporary research.
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